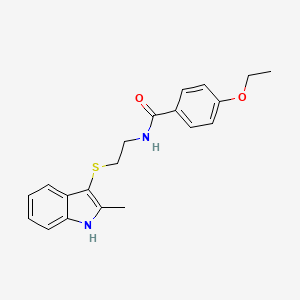

4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzamide group, which is often found in various drugs due to its bioactive properties .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide serves as a precursor in the synthesis of various heterocyclic compounds. Research has explored its utility in generating novel chemical structures with potential pharmacological activities. For example, it has been involved in the synthesis of benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines with anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 inhibition, showcasing their potential in creating new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Neuroleptic Agents

In the realm of neuroleptics, derivatives of this compound have been synthesized to evaluate their potential as neuroleptic drugs. Studies have shown that certain benzamides exhibit potent inhibitory effects on apomorphine-induced behaviors in rats, indicating a correlation between structure and neuroleptic activity. This research provides insights into the design of novel compounds for the treatment of psychiatric disorders, highlighting the compound's role in the development of potent drugs with fewer side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Antimicrobial Applications

The chemical structure of this compound has been manipulated to create derivatives with antimicrobial properties. Research into acylthiourea derivatives demonstrates their effectiveness against various bacterial and fungal strains at low concentrations. This activity is attributed to the structural features of the thiourea moiety and its substituents, providing a basis for the development of new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Alzheimer's Disease Treatment

Compounds related to this compound have shown promise in Alzheimer's disease treatment. Specifically, 5-aroylindolyl-substituted hydroxamic acids demonstrate potent HDAC6 inhibitory selectivity, reducing tau protein phosphorylation and aggregation. These compounds offer neuroprotective activity and improve learning and memory impairments in animal models, suggesting potential as Alzheimer's disease therapeutics (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been shown to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .

Action Environment

It is known that environmental factors can significantly influence the action of many drugs, including factors such as ph, temperature, and the presence of other substances .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-24-16-10-8-15(9-11-16)20(23)21-12-13-25-19-14(2)22-18-7-5-4-6-17(18)19/h4-11,22H,3,12-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBLIZFCFRVBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2887193.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)

![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2887198.png)

![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)

![Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2887202.png)

![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2887203.png)

![Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2887213.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2887214.png)